Cas no 1179127-07-1 (Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate)

Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- METHYL 6-(PIPERAZIN-1-YL)PYRIDAZINE-3-CARBOXYLATE
- methyl 6-piperazin-1-ylpyridazine-3-carboxylate
- METHYL6-(PIPERAZIN-1-YL)PYRIDAZINE-3-CARBOXYLATE
- 3-Pyridazinecarboxylic acid, 6-(1-piperazinyl)-, methyl ester
- Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate
-
- Inchi: 1S/C10H14N4O2/c1-16-10(15)8-2-3-9(13-12-8)14-6-4-11-5-7-14/h2-3,11H,4-7H2,1H3
- InChI Key: NWNDCFSZFRUHCD-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC=C(N=N1)N1CCNCC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 243
- Topological Polar Surface Area: 67.4
- XLogP3: -0.2
Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-148969-10.0g |
methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate |
1179127-07-1 | 10.0g |
$3499.0 | 2023-02-14 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23174-5G |
methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate |
1179127-07-1 | 95% | 5g |
¥ 10,553.00 | 2023-03-30 | |
Enamine | EN300-148969-500mg |
methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate |
1179127-07-1 | 500mg |
$781.0 | 2023-09-28 | ||
Enamine | EN300-148969-100mg |
methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate |
1179127-07-1 | 100mg |
$715.0 | 2023-09-28 | ||
Enamine | EN300-148969-250mg |
methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate |
1179127-07-1 | 250mg |
$748.0 | 2023-09-28 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361537-500mg |
Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate |
1179127-07-1 | 98% | 500mg |
¥3588.00 | 2024-08-09 | |
Enamine | EN300-148969-0.1g |
methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate |
1179127-07-1 | 0.1g |
$715.0 | 2023-02-14 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23174-500MG |
methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate |
1179127-07-1 | 95% | 500MG |
¥ 2,349.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23174-10G |
methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate |
1179127-07-1 | 95% | 10g |
¥ 17,589.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23174-250MG |
methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate |
1179127-07-1 | 95% | 250MG |
¥ 1,412.00 | 2023-03-30 |
Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate Related Literature
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
-
Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
Additional information on Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate
Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate (CAS No. 1179127-07-1): A Comprehensive Overview
Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate, identified by the CAS registry number 1179127-07-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyridazine derivatives, which have been extensively studied due to their unique electronic properties and potential applications in drug design. The structure of Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate consists of a pyridazine ring substituted with a piperazine group at the 6-position and a methyl ester group at the 3-position, making it a versatile molecule for various chemical modifications and functionalizations.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate. Researchers have employed modular approaches, leveraging the reactivity of pyridazine derivatives under specific reaction conditions. For instance, coupling reactions involving piperazine intermediates have been optimized to achieve high yields and selectivity. These methods not only enhance the scalability of the synthesis but also pave the way for further derivatization, allowing scientists to explore a wide range of structural analogs with diverse biological activities.
The pharmacological profile of Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate has been a focal point in recent studies. Preclinical data suggest that this compound exhibits potent activity against various targets, including kinase enzymes and G-protein coupled receptors (GPCRs). Its ability to modulate these targets makes it a promising candidate for therapeutic applications in oncology, neurodegenerative diseases, and inflammatory conditions. Notably, recent research has highlighted its potential as a lead compound in anti-cancer drug development, where it has demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells.
In addition to its pharmacological significance, Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate has also garnered attention in materials science. Its electronic properties make it a suitable candidate for applications in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Researchers have explored its ability to form self-assembled monolayers (SAMs) and its compatibility with various semiconductor surfaces, which are critical factors for device integration.
The safety and toxicity profile of Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate have been evaluated in acute and chronic toxicity studies. These studies indicate that the compound exhibits a favorable safety margin, with no significant adverse effects observed at therapeutic doses. However, further long-term studies are warranted to fully characterize its safety profile and ensure its suitability for clinical use.
Looking ahead, the development of Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate into a clinically relevant drug will depend on several factors, including its pharmacokinetic properties, bioavailability, and potential for drug resistance. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression through preclinical and clinical phases.
In conclusion, Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate (CAS No. 1179127-07-1) represents a compelling compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with promising biological activity and favorable safety profiles, positions it as a valuable asset in both academic research and industrial development. As research continues to unfold, this compound is poised to make significant contributions to the advancement of science and medicine.
1179127-07-1 (Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate) Related Products
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
